molecular formula C11H11N3O B1466882 3-(4-Methoxyphenyl)pyrazin-2-amine CAS No. 1482262-91-8

3-(4-Methoxyphenyl)pyrazin-2-amine

Cat. No.: B1466882
CAS No.: 1482262-91-8
M. Wt: 201.22 g/mol
InChI Key: YAXSYIQGNIJEKW-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)pyrazin-2-amine” is a chemical compound with the empirical formula C11H11N3O . It has a molecular weight of 201.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and formula .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a melting point of 113-115 degrees .

Scientific Research Applications

Synthesis and Pharmacological Potential

Research has led to the synthesis of compounds like 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine corticotropin releasing factor receptor-1 (CRF(1)) receptor antagonists, which have potential applications as anxiolytic or antidepressant drugs. One such compound, analogue 12-3, demonstrated potency and selectivity as a CRF(1) antagonist, showing effectiveness in rat models of anxiety and advancing to clinical trials (Gilligan et al., 2009).

Chemical Reactivity and Synthesis Techniques

A study explored the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing its use in synthesizing secondary amines, which are critical in the development of pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009).

Application in Material Science

The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 3-(4-Methoxyphenyl)pyrazin-2-amine, has been researched. This modification improved the thermal stability of the polymers and exhibited promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Biochemical Research and Drug Development

In the context of obesity treatment, research on 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a 5-HT2C agonist, revealed its potential but also highlighted concerns regarding its genotoxicity and the role of metabolic activation in its mechanism (Kalgutkar et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, N-(pyrazin-2-yl)thiophene-2-carboxamide, suggests that it may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

3-(4-Methoxyphenyl)pyrazin-2-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as protein kinases and transcription factors, this compound can alter gene expression patterns and cellular metabolism. This compound has also been found to induce oxidative stress in certain cell types, leading to changes in mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For example, it has been observed to inhibit the activity of certain kinases by competing with ATP for binding sites. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions are mediated by hydrogen bonds and van der Waals forces, which stabilize the compound’s binding to nucleic acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products may have different biological activities, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

3-(4-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXSYIQGNIJEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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